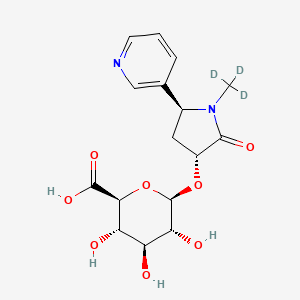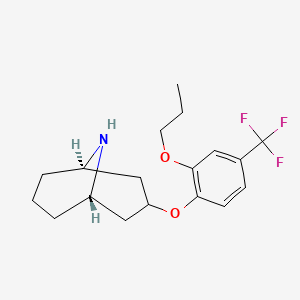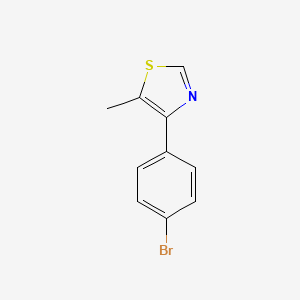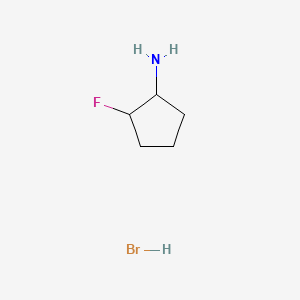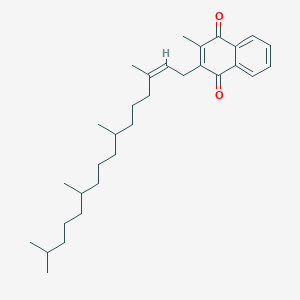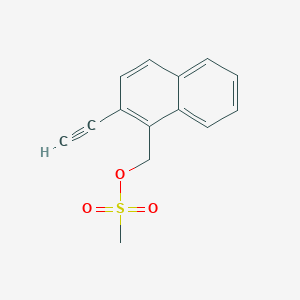
(2-ethynylnaphthalen-1-yl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-ethynylnaphthalen-1-yl)methyl methanesulfonate is an organic compound that features a naphthalene ring substituted with an ethynyl group and a methanesulfonate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethynylnaphthalen-1-yl)methyl methanesulfonate typically involves the reaction of 2-ethynylnaphthalene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
(2-ethynylnaphthalen-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation of the ethynyl group would produce a carbonyl compound .
科学研究应用
(2-ethynylnaphthalen-1-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-ethynylnaphthalen-1-yl)methyl methanesulfonate involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings with azides. This property makes it useful in bioconjugation and labeling studies. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
相似化合物的比较
Similar Compounds
2-ethynylnaphthalene: Lacks the methanesulfonate group, making it less reactive in substitution reactions.
Naphthalene-2-yl methanesulfonate: Lacks the ethynyl group, limiting its use in click chemistry.
(2-methoxynaphthalen-1-yl)methyl methanesulfonate: Contains a methoxy group instead of an ethynyl group, altering its reactivity and applications.
Uniqueness
(2-ethynylnaphthalen-1-yl)methyl methanesulfonate is unique due to the presence of both the ethynyl and methanesulfonate groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in scientific research.
属性
分子式 |
C14H12O3S |
|---|---|
分子量 |
260.31 g/mol |
IUPAC 名称 |
(2-ethynylnaphthalen-1-yl)methyl methanesulfonate |
InChI |
InChI=1S/C14H12O3S/c1-3-11-8-9-12-6-4-5-7-13(12)14(11)10-17-18(2,15)16/h1,4-9H,10H2,2H3 |
InChI 键 |
LNTKQKNYHHLEMK-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC1=C(C=CC2=CC=CC=C21)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


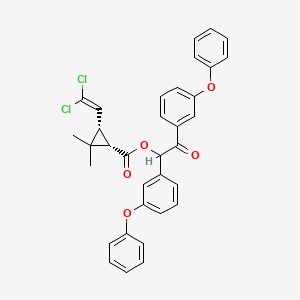
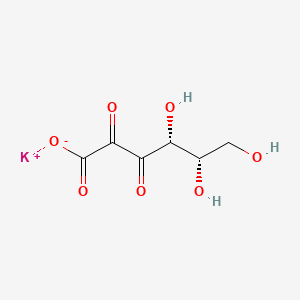
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
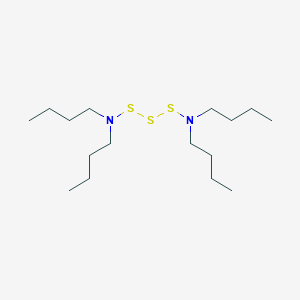
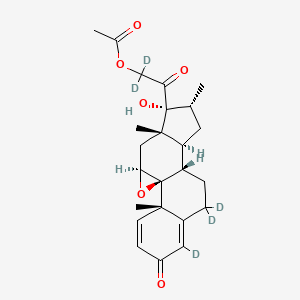
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
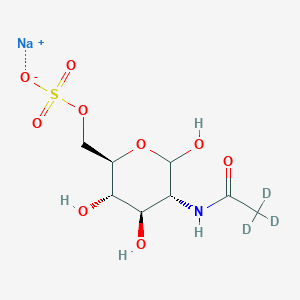
![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide](/img/structure/B13853914.png)

